molecular formula C9H7F3O5S B3047338 Methanesulfonic acid, trifluoro-, 2-formyl-6-methoxyphenyl ester CAS No. 137898-13-6

Methanesulfonic acid, trifluoro-, 2-formyl-6-methoxyphenyl ester

Cat. No.: B3047338
CAS No.: 137898-13-6
M. Wt: 284.21 g/mol
InChI Key: VYFPCFITTXMPKA-UHFFFAOYSA-N
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Description

Methanesulfonic acid, trifluoro-, 2-formyl-6-methoxyphenyl ester is a trifluoromethanesulfonate (triflate) ester characterized by a substituted phenyl ring with 2-formyl (-CHO) and 6-methoxy (-OCH₃) groups. Triflates are widely used in organic synthesis as leaving groups, particularly in cross-coupling reactions (e.g., Negishi, Suzuki-Miyaura) due to their high reactivity . The formyl group (electron-withdrawing, EWG) and methoxy group (electron-donating, EDG) on the aromatic ring create a unique electronic environment, influencing reactivity and applications.

Properties

IUPAC Name

(2-formyl-6-methoxyphenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O5S/c1-16-7-4-2-3-6(5-13)8(7)17-18(14,15)9(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFPCFITTXMPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OS(=O)(=O)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441184
Record name Methanesulfonic acid, trifluoro-, 2-formyl-6-methoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137898-13-6
Record name Methanesulfonic acid, trifluoro-, 2-formyl-6-methoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, trifluoro-, 2-formyl-6-methoxyphenyl ester typically involves the esterification of 2-formyl-6-methoxyphenol with trifluoromethanesulfonic acid. The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid or methanesulfonic acid itself. The reaction conditions may include refluxing the reactants in an organic solvent like dichloromethane or toluene to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale esterification reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation or crystallization may be employed to produce the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, trifluoro-, 2-formyl-6-methoxyphenyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methanesulfonic acid, trifluoro-, 2-formyl-6-methoxyphenyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 2-formyl-6-methoxyphenyl ester involves its interaction with various molecular targets. The trifluoromethanesulfonyl group is highly electrophilic, making it reactive towards nucleophiles. This reactivity allows the compound to participate in various chemical transformations, including esterification and substitution reactions. The formyl group can undergo oxidation or reduction, further expanding the compound’s reactivity profile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally analogous triflate esters, focusing on substituent effects, reactivity, and applications.

Table 1: Key Properties of Triflate Esters

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Reactivity Profile
Methanesulfonic acid, trifluoro-, 2-formyl-6-methoxyphenyl ester N/A 2-formyl, 6-methoxy C₉H₇F₃O₆S ~300* Moderate reactivity (mixed EWG/EDG)
Phenyl triflate 17763-67-6 None C₇H₅F₃O₃S 226.17 Low reactivity (pure phenyl)
4-Nitrophenyl triflate 17763-80-3 4-nitro C₇H₄F₃NO₅S 271.17 High reactivity (strong EWG)
2-Methylphenyl triflate 66107-34-4 2-methyl C₈H₇F₃O₃S 240.25 Low reactivity (EDG)

*Calculated based on molecular structure.

Substituent Effects on Reactivity

  • Target Compound : The 2-formyl group (EWG) enhances electrophilicity at the triflate-bearing position, while the 6-methoxy group (EDG) donates electron density via resonance. This mixed electronic profile may balance activation and deactivation effects, leading to moderate reactivity in nucleophilic substitutions or cross-couplings.
  • Phenyl Triflate : Lacking substituents, it exhibits baseline reactivity, primarily used in simple coupling reactions .
  • 4-Nitrophenyl Triflate : The 4-nitro group (strong EWG) significantly activates the triflate, making it highly reactive in SN2 reactions or metal-catalyzed couplings .
  • 2-Methylphenyl Triflate : The 2-methyl group (EDG) sterically hinders the triflate and donates electron density, reducing reactivity compared to EWGs .

Physical Properties

  • Solubility: The target compound’s polar substituents (formyl, methoxy) may improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogs like phenyl triflate.
  • Stability : Triflates with EWGs (e.g., nitro, formyl) are generally more hygroscopic and thermally stable due to resonance stabilization of the sulfonate group.

Biological Activity

Methanesulfonic acid, trifluoro-, 2-formyl-6-methoxyphenyl ester (CAS No. 137898-13-6) is a chemical compound characterized by its unique structural features, including a trifluoromethanesulfonyl group and a formyl group attached to a methoxyphenyl ring. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C10H9F3O5S
  • Molecular Weight : 284.21 g/mol
  • Structural Features :
    • Contains both a formyl group and a methoxy group on the phenyl ring, enhancing its reactivity and potential interactions with biological molecules.

The biological activity of this compound is primarily attributed to its electrophilic trifluoromethanesulfonyl group. This feature allows it to react with nucleophiles, facilitating various chemical transformations that may lead to biological interactions. The formyl group can undergo oxidation or reduction, further expanding the compound's reactivity profile and potential therapeutic applications.

Biological Activity

Research has indicated several areas where this compound may exhibit biological activity:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics.
  • Anti-inflammatory Effects : The presence of the methoxy group may contribute to anti-inflammatory properties, which are valuable in treating conditions characterized by chronic inflammation.
  • Cytotoxicity : Some studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could also be evaluated for its anticancer potential.

Research Findings and Case Studies

A review of relevant literature reveals several key findings regarding the biological activity of this compound:

  • In Vitro Studies : Various in vitro assays have been conducted to assess the antimicrobial activity against pathogenic strains. For instance, compounds structurally similar to this compound have shown moderate to good activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL .
  • Mechanistic Studies : The mechanism of action has been explored through studies examining the interaction of the compound with cellular targets. The electrophilic nature of the trifluoromethanesulfonyl group allows for nucleophilic attack by cellular components, potentially leading to disruption of cellular functions .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureNotable Biological Activity
Methanesulfonic acid, trifluoro-, 2-formylphenyl esterStructureModerate antimicrobial effects
Methanesulfonic acid, trifluoro-, 2-methoxyphenyl esterStructureAnti-inflammatory properties
Methanesulfonic acid, trifluoro-, 2-hydroxyphenyl esterStructureAnticancer activity

Q & A

Q. What are the standard synthetic routes for preparing Methanesulfonic acid, trifluoro-, 2-formyl-6-methoxyphenyl ester?

Methodological Answer: The synthesis typically involves triflation of the corresponding phenolic precursor. A general approach includes:

  • Step 1 : Preparation of the phenolic intermediate (e.g., 2-formyl-6-methoxyphenol) via formylation and protection/deprotection steps.
  • Step 2 : Reaction with trifluoromethanesulfonic anhydride (TFAA) or triflic chloride in an inert solvent (e.g., dichloromethane) under anhydrous conditions.
  • Key Conditions : Use of a base (e.g., pyridine or triethylamine) to scavenge HCl generated during the reaction. Low temperatures (0–5°C) are often employed to minimize side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing this triflate ester?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for aromatic protons (δ 6.8–8.0 ppm), formyl proton (δ ~10.0 ppm), and methoxy group (δ ~3.9 ppm).
    • ¹³C NMR : Signals for the triflate group (δ ~118–120 ppm, q, J = 320 Hz for CF₃), carbonyl (δ ~190 ppm), and methoxy (δ ~55 ppm).
    • ¹⁹F NMR : A singlet near δ -78 ppm confirms the triflate group.
  • Mass Spectrometry (HRMS) : Molecular ion peak ([M+H]⁺) matches the molecular formula (C₁₀H₇F₃O₅S).
  • IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹), S=O (~1350–1200 cm⁻¹), and CF₃ (~1250 cm⁻¹) .

Q. How does the triflate group influence the compound’s reactivity in substitution reactions?

Methodological Answer: The triflate group (-OSO₂CF₃) is an excellent leaving group due to the strong electron-withdrawing effect of the CF₃ group, which stabilizes the transition state. This makes the compound highly reactive in:

  • Cross-Coupling Reactions : Suzuki, Negishi, or Stille couplings, where the triflate is displaced by a nucleophile (e.g., aryl/alkyl boronic acids).
  • Nucleophilic Aromatic Substitution : Activates the aromatic ring toward substitution with amines or alkoxides.
  • Kinetic Studies : Triflates often exhibit faster reaction rates compared to tosylates or mesylates, enabling milder conditions .

Advanced Research Questions

Q. What are the mechanistic insights into the triflate group’s role in cross-coupling reactions?

Methodological Answer: In Pd-catalyzed cross-couplings, the triflate group undergoes oxidative addition to the Pd(0) catalyst, forming a Pd(II) intermediate. Computational studies suggest:

  • Electrophilicity : The CF₃ group increases the electrophilicity of the sulfur atom, facilitating Pd coordination.
  • Steric Effects : Steric hindrance from the 2-formyl-6-methoxy substituents may influence regioselectivity.
  • Kinetic Profiling : Monitoring reaction progress via in-situ IR or HPLC can reveal rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Q. How do solvent polarity and temperature affect the stability and reactivity of this triflate ester?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) stabilize the triflate via solvation, reducing hydrolysis. Non-polar solvents (e.g., toluene) may slow reactions but improve selectivity.
  • Temperature : Elevated temperatures (>40°C) accelerate decomposition (e.g., hydrolysis to the phenol). Low temperatures (-20°C) are recommended for long-term storage.
  • Moisture Sensitivity : Karl Fischer titration or TGA can quantify hygroscopicity, guiding storage protocols (e.g., desiccants, inert atmosphere) .

Q. What strategies mitigate side reactions during synthesis of derivatives from this triflate ester?

Methodological Answer:

  • Protecting Groups : Temporarily protect the formyl group (e.g., acetal formation) to prevent aldol condensation during nucleophilic substitutions.
  • Catalyst Optimization : Use Pd₂(dba)₃ with SPhos ligand for cross-couplings to reduce β-hydride elimination.
  • Additives : Silver salts (e.g., Ag₂O) can scavenge triflate ions, preventing catalyst poisoning in coupling reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanesulfonic acid, trifluoro-, 2-formyl-6-methoxyphenyl ester
Reactant of Route 2
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Methanesulfonic acid, trifluoro-, 2-formyl-6-methoxyphenyl ester

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